Biochemical Potency and Binding Affinity of KMI169 vs. Lead Compound 3b and Inactive Control KMI169Ctrl
In a direct head-to-head comparison, KMI169 demonstrates superior biochemical potency and binding affinity compared to its lead precursor, Compound 3b. While the addition of a benzyl moiety slightly decreased the binding affinity from a Kd of 0.015 μM for 3b to 0.025 μM for KMI169, it improved the thermal stabilization (ΔTm) from 9.1 K to 12.5 K and, more critically, enhanced the enzymatic inhibition from an IC50 of 0.20 μM for 3b to 0.05 μM for KMI169 [1]. In stark contrast, the designed inactive control compound, KMI169Ctrl, exhibits no detectable binding to KMT9 (Kd = NB) and does not affect its enzymatic activity [1].
| Evidence Dimension | Binding Affinity and Enzymatic Inhibition |
|---|---|
| Target Compound Data | Kd = 0.025 μM, ΔTm = 12.5 K, IC50 = 0.05 μM |
| Comparator Or Baseline | Compound 3b: Kd = 0.015 μM, ΔTm = 9.1 K, IC50 = 0.20 μM; KMI169Ctrl: Kd = NB, No enzymatic inhibition |
| Quantified Difference | 4.1-fold improvement in IC50 (0.05 μM vs 0.20 μM); Complete loss of binding and inhibition for KMI169Ctrl |
| Conditions | Microscale Thermophoresis (MST) for Kd, Fluorescent Thermal Shift Assay (FTSA) for ΔTm, In vitro enzymatic inhibition assay for IC50 |
Why This Matters
This data proves KMI169 is not just an incremental improvement but a rationally optimized chemical probe with nanomolar potency and a matched negative control essential for interpreting cellular phenotypes.
- [1] Wang, S., Klein, S.O., Urban, S., Staudt, M., Barthes, N.P.F., Willmann, D., Bacher, J., Sum, M., Bauer, H., Peng, L., et al. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity. Nat Commun 15, 43 (2024). View Source
